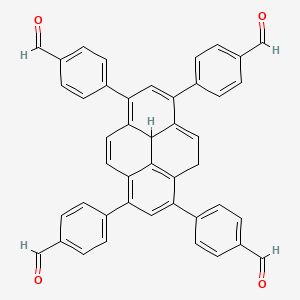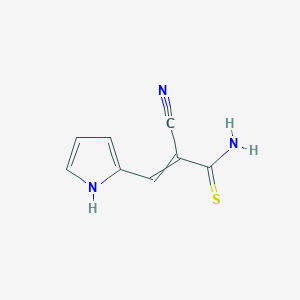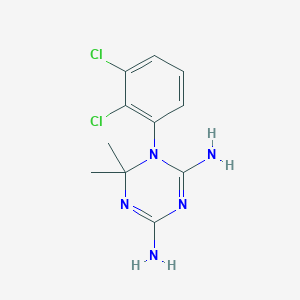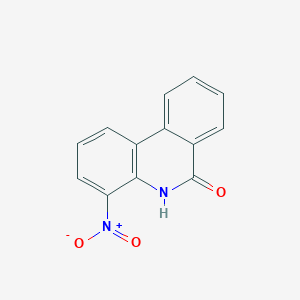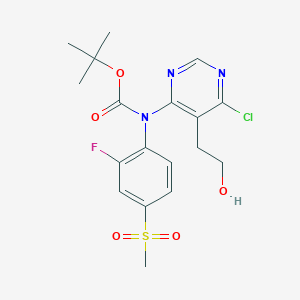
Tert-butyl 6-chloro-5-(2-hydroxyethyl)pyrimidin-4-YL(2-fluoro-4-(methylsulfonyl)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 6-chloro-5-(2-hydroxyethyl)pyrimidin-4-yl2-fluoro-4-(methylsulfonyl)phenylcarbamate is a complex organic compound with a unique structure that combines various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-chloro-5-(2-hydroxyethyl)pyrimidin-4-yl2-fluoro-4-(methylsulfonyl)phenylcarbamate typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Pyrimidine Ring: This can be achieved through a condensation reaction between appropriate precursors under controlled conditions.
Introduction of the Hydroxyethyl Group: This step may involve the use of ethylene oxide or a similar reagent to introduce the hydroxyethyl group.
Formation of the Carbamate Group: This step involves the reaction of the intermediate with tert-butyl isocyanate.
Introduction of the Fluoro and Methylsulfonyl Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Hydrolysis: The carbamate group can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide or other nucleophiles.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of substituted derivatives.
Hydrolysis: Formation of the corresponding alcohol and amine.
Aplicaciones Científicas De Investigación
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology
In biological research, it may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Medicine
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl 6-chloro-5-(2-hydroxyethyl)pyrimidin-4-yl2-fluoro-4-(methylsulfonyl)phenylcarbamate involves its interaction with specific molecular targets. These may include enzymes or receptors, where the compound can act as an inhibitor or activator. The presence of various functional groups allows it to form multiple interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with its targets.
Comparación Con Compuestos Similares
Similar Compounds
- tert-butyl 6-chloro-5-(2-hydroxyethyl)pyrimidin-4-yl2-fluoro-4-(methylsulfonyl)phenylcarbamate
- tert-butyl 6-chloro-5-(2-hydroxyethyl)pyrimidin-4-yl2-fluoro-4-(methylsulfonyl)phenylcarbamate
Uniqueness
The uniqueness of tert-butyl 6-chloro-5-(2-hydroxyethyl)pyrimidin-4-yl2-fluoro-4-(methylsulfonyl)phenylcarbamate lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets
Propiedades
Fórmula molecular |
C18H21ClFN3O5S |
|---|---|
Peso molecular |
445.9 g/mol |
Nombre IUPAC |
tert-butyl N-[6-chloro-5-(2-hydroxyethyl)pyrimidin-4-yl]-N-(2-fluoro-4-methylsulfonylphenyl)carbamate |
InChI |
InChI=1S/C18H21ClFN3O5S/c1-18(2,3)28-17(25)23(16-12(7-8-24)15(19)21-10-22-16)14-6-5-11(9-13(14)20)29(4,26)27/h5-6,9-10,24H,7-8H2,1-4H3 |
Clave InChI |
ULEFUYSTALRSKJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C1=C(C=C(C=C1)S(=O)(=O)C)F)C2=C(C(=NC=N2)Cl)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


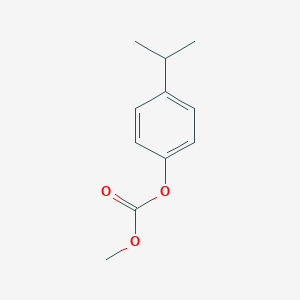
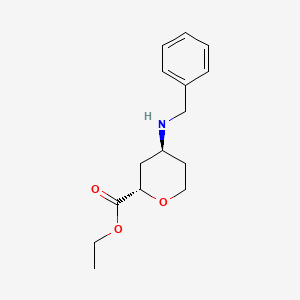
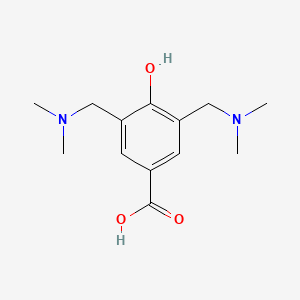
![Tricyclo[3.3.1.13,7]decane-2-carboxylicacid, 2-[(2-aminoacetyl)amino]-](/img/structure/B14017121.png)
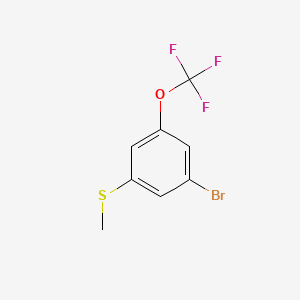
![7-Chlorothieno[2,3-C]pyridine-2-carbonitrile](/img/structure/B14017128.png)

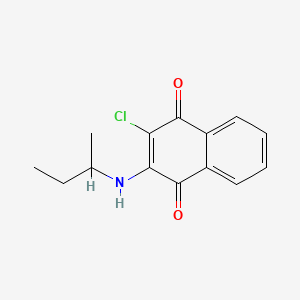
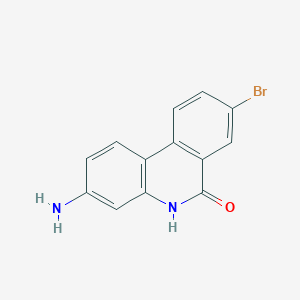
![(1-Cyclopropyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B14017144.png)
